4'-Carboethoxy-2-piperidinomethyl benzophenone
Overview
Description
“4’-Carboethoxy-2-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C22H25NO3 . It has a molecular weight of 351.45 . The compound is used for research purposes.
Molecular Structure Analysis
The IUPAC name of the compound is ethyl 4- [2- (1-piperidinylmethyl)benzoyl]benzoate . The InChI code is 1S/C22H25NO3/c1-2-26-22 (25)18-12-10-17 (11-13-18)21 (24)20-9-5-4-8-19 (20)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3 .Scientific Research Applications
Photochemistry and Material Applications
The photochemistry of related benzophenone compounds has been extensively studied, highlighting their potential in material science applications. For instance, the photochemistry of 4-chlorophenol on cellulose and silica surfaces reveals insights into the degradation processes and product formation under UV exposure, which could be relevant for understanding the photochemical behavior of 4'-Carboethoxy-2-piperidinomethyl benzophenone in similar contexts (Da Silva et al., 2003). Additionally, the synthesis and evaluation of novel photosensitizers for controlled degradation of polyethylene, where benzophenone derivatives play a crucial role, suggest applications in enhancing polymer stability and degradation (Acosta et al., 1996).
Environmental Science
Research on the oxidative DNA damage and apoptosis induced by benzene metabolites, including benzophenone derivatives, underscores the environmental and toxicological implications of these compounds. Such studies are critical for assessing the environmental impact of benzophenone and its derivatives, including this compound, and for understanding their potential risks (Hiraku & Kawanishi, 1996).
Organic Synthesis and Functional Materials
The development of self-photosensitizing polyesters carrying pendant norbornadiene (NBD) moieties and benzophenone groups highlights the utility of benzophenone derivatives in synthesizing materials with specific photoresponsive properties. These materials have applications in creating light-activated processes, which could potentially include the functionalization and modification of materials using this compound (Nishimura et al., 1998).
Properties
IUPAC Name |
ethyl 4-[2-(piperidin-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)18-12-10-17(11-13-18)21(24)20-9-5-4-8-19(20)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGKHORPLFNZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643584 | |
Record name | Ethyl 4-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-98-9 | |
Record name | Ethyl 4-{2-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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